REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:9])[CH:8]=1)[NH2:5].Cl[C:11](Cl)(Cl)[CH:12]([OH:14])O.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=[O:28].[Na+].[Na+].Cl.NO.S(=O)(=O)(O)O>Cl.O>[F:1][C:2]1[CH:8]=[C:7]([F:9])[CH:6]=[C:4]2[C:3]=1[C:12](=[O:14])[C:11](=[O:28])[NH:5]2 |f:2.3.4.5.6.7.8.9.10.11.12.13.14,15.16|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=C(C1)F
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(O)O)(Cl)Cl
|
Name
|
sodium sulphate decahydrate
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate was isolated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The material so obtained
|
Type
|
TEMPERATURE
|
Details
|
heated to 80-90° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(C(NC2=CC(=C1)F)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |